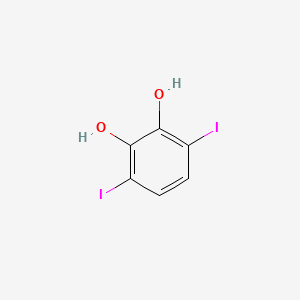

3,6-Diiodobenzene-1,2-diol

Description

BenchChem offers high-quality 3,6-Diiodobenzene-1,2-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6-Diiodobenzene-1,2-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,6-diiodobenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4I2O2/c7-3-1-2-4(8)6(10)5(3)9/h1-2,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHKXHMBCNZLCDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1I)O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4I2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00729284 | |

| Record name | 3,6-Diiodobenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

361525-84-0 | |

| Record name | 3,6-Diiodobenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Thermal Stability of 3,6-diiodobenzene-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for assessing the thermal stability of 3,6-diiodobenzene-1,2-diol. In the absence of direct experimental data for this specific molecule, this document synthesizes information from analogous compounds—iodinated aromatics and substituted catechols—to predict its thermal behavior and outline a rigorous, self-validating experimental plan. This guide details the application of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) as primary analytical techniques. It provides not just procedural steps, but the scientific rationale behind experimental choices, enabling researchers to anticipate decomposition pathways, interpret thermal data with confidence, and ensure the safe handling of this and similar halogenated compounds.

Introduction: The Significance of 3,6-diiodobenzene-1,2-diol in a Developmental Context

3,6-diiodobenzene-1,2-diol, a halogenated catechol, represents a class of molecules with significant potential in medicinal chemistry and materials science. The presence of iodine atoms can enhance biological activity and serve as a handle for further chemical modification, while the catechol moiety is a well-known structural motif in various natural products and pharmaceuticals. Understanding the thermal stability of this compound is a critical parameter in drug development and manufacturing. It dictates acceptable storage conditions, informs formulation strategies, and is essential for ensuring the safety and efficacy of any potential therapeutic agent. Thermal analysis techniques are indispensable tools in the pharmaceutical sciences for characterizing the physical and chemical properties of active pharmaceutical ingredients (APIs) and excipients.[1][2]

This guide will provide a detailed roadmap for the comprehensive thermal analysis of 3,6-diiodobenzene-1,2-diol, focusing on the synergistic use of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Predicted Thermal Behavior: Insights from Analogous Structures

The Influence of Iodine Substitution on Aromatic Thermal Stability

Iodinated aromatic compounds generally exhibit lower thermal stability compared to their non-iodinated or other halogenated counterparts due to the relatively weak carbon-iodine (C-I) bond. The thermal decomposition of such compounds often proceeds via homolytic cleavage of the C-I bond to generate aryl and iodo radicals.[3] For instance, studies on iodobenzene have shown that it can undergo thermal decomposition, with the C-I bond cleavage being a key step.[4] Therefore, it is plausible that the thermal decomposition of 3,6-diiodobenzene-1,2-diol will be initiated by the scission of one or both C-I bonds.

The Thermal Decomposition of Catechol and its Derivatives

Catechol itself undergoes complex thermal degradation at elevated temperatures. Pyrolysis studies of catechol have shown that it decomposes to a variety of products, including phenol, benzene, and various gaseous species, through pathways involving radical mechanisms.[5][6] The presence of the hydroxyl groups can influence the decomposition pathway, potentially through dehydration reactions or by directing the fragmentation of the aromatic ring.

Synergistic Effects and Predicted Decomposition Onset

The combination of two iodine atoms and two hydroxyl groups on the benzene ring in 3,6-diiodobenzene-1,2-diol is expected to result in a compound with moderate thermal stability. The electron-donating hydroxyl groups may have a slight stabilizing effect on the C-I bonds, but the inherent weakness of these bonds will likely be the determining factor for the onset of decomposition. It is reasonable to hypothesize that the initial decomposition will occur at a temperature lower than that of catechol but potentially higher than that of simple diiodobenzene, due to the influence of the hydroxyl groups.

Experimental Protocols for Thermal Stability Assessment

A multi-technique approach is essential for a thorough understanding of the thermal stability of 3,6-diiodobenzene-1,2-diol. The combination of TGA and DSC provides complementary information on mass loss and energetic transitions, respectively.[7] For a more in-depth analysis, coupling TGA with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR) is highly recommended to identify the evolved gaseous products during decomposition.[8][9]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[10] This technique is ideal for determining the onset of decomposition, the number of decomposition steps, and the mass of any residue.

Experimental Protocol: Dynamic TGA

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications. Use certified reference materials for temperature calibration, such as the Curie point of magnetic standards.[11]

-

Sample Preparation: Accurately weigh 5-10 mg of 3,6-diiodobenzene-1,2-diol into a clean, tared TGA pan (platinum or alumina). Ensure an even distribution of the sample at the bottom of the pan.

-

Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A slower heating rate (e.g., 5 °C/min) can provide better resolution of thermal events.

-

-

Data Analysis:

-

Plot the mass change (%) versus temperature (°C).

-

Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline and the tangent of the decomposition curve.

-

Calculate the mass loss for each decomposition step.

-

Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum decomposition rates.

-

Diagram: TGA Experimental Workflow

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12] It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these transitions.[13]

Experimental Protocol: DSC Analysis

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards like indium.

-

Sample Preparation: Accurately weigh 2-5 mg of 3,6-diiodobenzene-1,2-diol into a hermetically sealed aluminum pan. The use of a hermetically sealed pan is crucial to prevent mass loss due to sublimation or early decomposition, which could affect the accuracy of the measured enthalpy changes.[14]

-

Atmosphere: Use an inert atmosphere (nitrogen or argon) with a purge rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to a temperature just beyond the final decomposition event observed in the TGA analysis, at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the heat flow (mW) versus temperature (°C).

-

Identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition).

-

Determine the onset temperature and peak temperature for each thermal event.

-

Calculate the enthalpy of fusion (ΔHf) for the melting process and the enthalpy of decomposition (ΔHd) for any decomposition events.

-

Diagram: DSC Experimental Workflow

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Data Interpretation and Expected Results

The combined TGA and DSC data will provide a comprehensive thermal profile of 3,6-diiodobenzene-1,2-diol.

Table 1: Summary of Expected Thermal Events and Their Interpretation

| Thermal Event | Expected Observation in TGA | Expected Observation in DSC | Interpretation |

| Melting | No significant mass loss | Sharp endothermic peak | Transition from solid to liquid phase. The peak temperature is the melting point. |

| Decomposition | Significant mass loss | Broad exothermic or endothermic peak(s) | Chemical breakdown of the molecule. The onset temperature indicates the start of thermal instability. |

| Sublimation | Gradual mass loss before melting | Endothermic event without a clear melting peak | Transition from solid to gas phase. |

Diagram: Hypothetical Thermal Decomposition Pathway

Caption: A plausible thermal decomposition pathway for 3,6-diiodobenzene-1,2-diol.

Safety Considerations for Thermal Analysis of Halogenated Compounds

When conducting thermal analysis on halogenated compounds, it is crucial to adhere to strict safety protocols due to the potential for the release of corrosive and toxic gases.

-

Ventilation: All thermal analysis instruments should be housed in a well-ventilated laboratory, preferably within a fume hood, to safely exhaust any gaseous decomposition products.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, lab coat, and gloves, is mandatory.

-

Instrument Maintenance: Regularly inspect and maintain the instrument's exhaust system to ensure proper functioning.

-

Residue Handling: Handle any solid residue with care, as it may contain reactive or toxic species.

Conclusion

While direct experimental data on the thermal stability of 3,6-diiodobenzene-1,2-diol is currently lacking, a robust and scientifically sound analytical approach can be designed based on the known behavior of related chemical structures. The synergistic use of TGA and DSC, as detailed in this guide, will provide critical insights into its melting behavior, decomposition profile, and overall thermal stability. The proposed experimental workflows and data interpretation strategies offer a comprehensive framework for researchers in the pharmaceutical and chemical sciences to confidently and safely characterize this and other novel halogenated compounds. The data generated from these studies will be invaluable for guiding formulation development, establishing safe handling and storage procedures, and ultimately ensuring the quality and stability of future products containing this promising molecule.

References

-

Gabbott, P. (Ed.). (2008). Principles and Applications of Thermal Analysis. Blackwell Publishing. [Link]

-

Wesolowski, M., & Rojek, B. (2013). Thermal analysis in quality control of pharmaceuticals. Journal of Thermal Analysis and Calorimetry, 113(1), 335-343. [Link]

-

Mettler Toledo. (n.d.). Thermal Analysis of Organic Compounds. Retrieved from [Link][9]

-

AZoM. (2018, June 27). Thermal Analysis of Organic Compounds. Retrieved from [Link][8]

-

TA Instruments. (n.d.). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. Retrieved from [Link][2]

-

ResearchGate. (n.d.). TG‐MS spectrum of the physical mixture of SWCNTs with iodobenzene. Retrieved from [Link]

-

TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC) Theory and Applications. Retrieved from [Link]

-

Ledesma, E. B., Wornat, M. J., & Sarofim, A. F. (2002). An experimental study on the thermal decomposition of catechol. Combustion and Flame, 128(4), 360-370. [Link]

-

Christiansen, J. V., Feldthus, A., & Carlsen, L. (1990). Iodination of phenol. Risø National Laboratory. [Link]

-

Lomnicki, S., Truong, H., & Dellinger, B. (2008). Mechanisms of product formation from the pyrolytic thermal degradation of catechol. Chemosphere, 73(4), 629-633. [Link][6]

-

Mettler Toledo. (n.d.). Interpreting DSC curves Part 1: Dynamic measurements. Retrieved from [Link][14]

-

Indian Institute of Technology Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA). Retrieved from [Link][10]

-

Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link][12]

-

Lomnicki, S., Truong, H., & Dellinger, B. (2008). Mechanisms of product formation from the pyrolytic thermal degradation of catechol. Chemosphere, 73(4), 629-633. [Link]

-

ResearchGate. (n.d.). TG‐MS spectrum of the physical mixture of SWCNTs with iodobenzene. Retrieved from [Link][3]

-

Ostrovskii, D., et al. (2022). The Molecular Structure of Iodobenzene and p-Iodonitrobenzene in the Gaseous State. Molecules, 27(15), 5013. [Link][4]

-

Mettler Toledo. (n.d.). Interpreting DSC curves Part 1: Dynamic measurements. Retrieved from [Link]

-

TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link][11]

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. azom.com [azom.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Mechanisms of product formation from the pyrolytic thermal degradation of catechol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iitk.ac.in [iitk.ac.in]

- 8. azom.com [azom.com]

- 9. mt.com [mt.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 13. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 14. eng.uc.edu [eng.uc.edu]

- 15. Benzene, iodo- [webbook.nist.gov]

- 16. Benzene, iodo- [webbook.nist.gov]

Technical Guide: Hazard Management & Safe Handling of 3,6-Diiodobenzene-1,2-diol

Executive Summary

3,6-Diiodobenzene-1,2-diol (3,6-Diiodocatechol) is a specialized halogenated aromatic intermediate used primarily in the synthesis of Salen ligands, conductive polymers, and pharmaceutical precursors. Its utility is defined by the labile nature of the carbon-iodine bonds and the redox-active catechol backbone.

However, this dual functionality presents a complex hazard profile. Unlike simple aromatics, this compound poses a synergistic risk : the catechol moiety is prone to auto-oxidation into reactive o-quinones (potent electrophiles), while the iodine substituents introduce light sensitivity and potential thyroid toxicity. This guide moves beyond standard SDS limitations, applying Structure-Activity Relationship (SAR) logic to establish a robust safety protocol.

Physicochemical & Hazard Profile

Chemical Identity & Properties

| Property | Specification | Operational Implication |

| CAS Number | 60405-50-7 (isomer specific) | Use for inventory tracking; distinguish from 3,5-isomer. |

| Appearance | Off-white to pale beige solid | Visual Validator: Darkening (pink/purple/brown) indicates oxidation or iodine release. |

| Solubility | Soluble in polar organics (THF, DMSO) | High skin permeability potential via solvent vectors. |

| Redox Potential | High (Catechol | Requires inert atmosphere (Argon/Nitrogen) for storage. |

| Lability | C-I bond is photolabile | Strictly amber glassware/foil-wrapped vessels required. |

Comprehensive Hazard Analysis (GHS & SAR Derived)

While specific toxicological data for this isomer is limited, hazards are extrapolated from the catechol backbone and iodinated analogs (e.g., 1,2-benzenediol, iodobenzene).

-

Acute Toxicity (Dermal/Oral): Catechols are rapidly absorbed through the skin. The addition of iodine increases lipophilicity, potentially enhancing dermal absorption rates.

-

Skin/Eye Corrosion: Classified as Skin Irrit. 2 and Eye Irrit. 2 . However, prolonged contact can cause "phenolic burns" (whitening of skin, anesthesia, followed by necrosis).

-

Specific Target Organ Toxicity (STOT):

Deep Dive: The Oxidation Mechanism & Safety Implications

The primary "hidden" hazard of 3,6-diiodocatechol is its transformation into 3,6-diiodo-1,2-benzoquinone . This oxidation occurs spontaneously in air, accelerated by basic conditions or light.

Why this matters:

-

Explosion/Runaway Risk: None, but the reaction is exothermic.

-

Toxicology: The o-quinone is a Michael acceptor that covalently binds to cysteine residues in proteins, leading to cellular toxicity and sensitization.

Visualization: Degradation & Toxicity Pathway

The following diagram illustrates the causality between improper storage (Light/Air) and the formation of toxic metabolites.

Figure 1: The oxidative degradation pathway. Note that air and light exposure drives the formation of the toxic quinone and corrosive free iodine.

Operational Protocols: The Self-Validating System

To ensure safety, we employ a Self-Validating System . The state of the chemical itself tells you if your safety controls are working.

The Rule: If the solid is White/Beige , controls are active. If Purple/Brown , controls have failed (Iodine/Quinone presence).

Engineering Controls & PPE[3]

-

Primary Barrier: Chemical Fume Hood (Certified face velocity > 100 fpm).

-

Glove Selection: Nitrile (Double gloved) is mandatory. Latex is permeable to catechols.

-

Change frequency: Immediately upon splash or every 30 minutes.

-

-

Respiratory: If handling micronized powder outside a hood (not recommended), use a P100/OV cartridge.

Handling Workflow

Figure 2: Operational workflow with an integrated visual safety check.

Synthesis & Purification Precautions

-

Acidity Control: Avoid strong bases (NaOH, KOH) during workup unless necessary. Bases deprotonate the catechol (pKa ~9), accelerating oxidation to the quinone "tar" instantly.

-

Quenching: Always have a 10% Sodium Thiosulfate (

) solution ready.-

Purpose: Reduces any free Iodine (

) back to Iodide (

-

-

Solvent Choice: Avoid ethers stored without inhibitors; peroxides in ether will rapidly oxidize the catechol.

Emergency Response

Exposure Scenarios

| Scenario | Immediate Action | Scientific Rationale |

| Skin Contact | 1. Blot (do not rub) with PEG-400 or Isopropanol.2. Wash with soap/water for 15 min. | Catechols are lipophilic; water alone may not efficiently solvate them from skin pores. PEG-400 acts as a solubilizing agent. |

| Eye Contact | Irrigate for 15 mins. Consult Ophthalmologist. | Catechols are acidic and protein-denaturing; corneal damage can be delayed. |

| Spill (Solid) | Cover with wet paper towel, then scoop. Wipe surface with Sodium Thiosulfate . | Thiosulfate neutralizes iodine release. Wetting prevents dust inhalation. |

Decontamination

For glassware stained purple/brown (iodine/quinone residues):

-

Rinse with 10% Sodium Thiosulfate (Turns colorless).

-

Follow with water and acetone.

-

Do not use strong oxidizing acids (Nitric acid) as this will release more Iodine gas.

References

-

PubChem. (n.d.).[3] Catechol | C6H6O2 - Safety and Hazards. National Library of Medicine. Retrieved February 7, 2026, from [Link]

-

IARC Monographs. (1999). Catechol - Group 2B Classification. International Agency for Research on Cancer.[2]

- Bolton, J. L., et al. (2000). Role of Quinones in Toxicology. Chemical Research in Toxicology, 13(3), 135–160. (Mechanistic basis for quinone toxicity).

Sources

Methodological & Application

Application Note: Engineering Cooperative Halogen and Hydrogen Bonding Networks with 3,6-Diiodobenzene-1,2-diol

[1][2]

Executive Summary & Design Principles

This guide details the synthesis, handling, and application of 3,6-diiodobenzene-1,2-diol (3,6-diiodocatechol) . Unlike standard halogen bond donors (e.g., 1,4-diiodotetrafluorobenzene), this molecule is a "Janus" tecton: it possesses two strong hydrogen bond (HB) donors (hydroxyl groups) and two strong halogen bond (XB) donors (iodine atoms) on a single aromatic core.[1]

The "Orthogonal Interaction" Strategy

The utility of 3,6-diiodobenzene-1,2-diol lies in its ability to engage in cooperative recognition .[1][2]

-

Hydrogen Bonding (HB): The vicinal diol moiety acts as a bidentate donor for hard Lewis bases (e.g., carboxylates, fluoride).[1]

-

Halogen Bonding (XB): The iodine atoms at the 3,6-positions possess significant

-holes (regions of positive electrostatic potential) due to the electron-withdrawing nature of the aromatic ring and the ortho-hydroxyl groups.[1] -

Cooperativity: When binding anions (e.g.,

,

Synthesis & Purification Protocol

Critical Note on Regioselectivity: Direct iodination of catechol typically yields the 4,5-isomer or oxidized quinones.[1] To exclusively isolate the 3,6-isomer required for specific supramolecular geometries, a Directed Ortho-Lithiation (DoM) strategy starting from veratrole is required.[1]

Workflow Diagram

Figure 1: High-fidelity synthesis route avoiding isomer contamination.

Step-by-Step Protocol

Phase A: Synthesis of 3,6-Diiodoveratrole[1][2]

-

Setup: Flame-dry a 250 mL Schlenk flask under Argon. Add Veratrole (1.38 g, 10 mmol) and TMEDA (3.5 mL, 24 mmol) in dry hexane (50 mL).

-

Lithiation: Cool to 0°C. Dropwise add n-Butyllithium (2.5 M in hexanes, 9.6 mL, 24 mmol).

-

Observation: A precipitate (the dilithiated species) will form.[1] Stir at Room Temperature (RT) for 2 hours.

-

-

Quench: Cool reaction back to -78°C. Add a solution of Iodine (

, 6.1 g, 24 mmol) in THF (20 mL) dropwise. -

Workup: Allow to warm to RT overnight. Quench with saturated

(to remove excess iodine).[1] Extract with diethyl ether ( -

Purification: Recrystallize from ethanol.

Phase B: Demethylation to 3,6-Diiodobenzene-1,2-diol[1][2]

-

Reaction: Dissolve 3,6-diiodoveratrole (1.0 eq) in dry Dichloromethane (DCM) under Argon. Cool to -78°C.[2][3]

-

Addition: Slowly add Boron Tribromide (

, 1.0 M in DCM, 3.0 eq).-

Safety:

reacts violently with moisture.[1] Use strict anhydrous conditions.

-

-

Progression: Warm to RT and stir for 12 hours.

-

Hydrolysis: Cool to 0°C. Carefully quench with ice water (dropwise initially).

-

Isolation: Extract the organic layer.[1][3] The product is prone to oxidation; keep solutions degassed if possible. Dry over

, evaporate.[1][3] -

Final Polish: Sublimation or recrystallization from

/Hexane.-

Characterization:

NMR (

-

Supramolecular Assembly Protocol

Co-Crystallization Strategy (The "Slow Evaporation" Method)

To engineer co-crystals with Lewis bases (e.g., Triphenylphosphine oxide - TPPO, or Tetrabutylammonium Chloride - TBACl).[1]

| Parameter | Specification | Rationale |

| Molar Ratio | 1:1 or 1:2 (Host:Guest) | The molecule has 2 XB donors; 1:2 targets saturation of both iodine sites.[1][2] |

| Solvent A | Chloroform ( | Good solubility for the diiodocatechol; non-competitive for H-bonding.[1][2] |

| Solvent B | Methanol (MeOH) | Used sparingly (max 10%) only if the guest is polar (e.g., salts).[1][2] |

| Conditions | Dark, 4°C or RT | Iodine-carbon bonds are photosensitive; protect from direct light.[1][2] |

Procedure:

-

Dissolve 3,6-diiodocatechol (10 mg) in 2 mL

. -

Dissolve the Guest (e.g., TPPO, 2 eq) in 1 mL

.[1] -

Mix in a scintillation vial. Filter through a 0.45

m PTFE filter. -

Cap the vial with parafilm and poke 3-4 small holes.

-

Allow to stand in the dark for 3-7 days.

Characterization & Validation

A. X-Ray Crystallography (The Gold Standard)

When analyzing the crystal structure, validate the presence of Halogen Bonds using these geometric criteria:

-

Interaction:

(where Y is O, N, or -

Distance (

): Must be less than the sum of van der Waals radii (approx < 3.50 Å for -

Angle (

): Linear, typically

B. Solution Phase Binding ( NMR Titration)

Determine the Binding Constant (

Protocol:

-

Host Solution: Prepare

M 3,6-diiodocatechol in -

Guest Solution: Prepare

M Tetrabutylammonium Chloride (TBACl) in the same host solution (to keep host concentration constant). -

Titration: Add aliquots of Guest to Host in an NMR tube.

-

Monitor: Track the chemical shift of the OH protons. They will shift downfield (higher ppm) significantly upon anion binding.[1]

-

Analysis: Fit the

vs. Concentration curve to a 1:1 or 1:2 binding isotherm (e.g., using WinEQNMR or similar software).

Expected Data Ranges:

| Solvent | Anion | Expected

Case Study: Anion Recognition Pathway

The following diagram illustrates the cooperative binding mechanism utilized in sensor development.

Figure 2: Cooperative binding mechanism.[2] The Anion is "chelated" by the I-atom and the OH-group simultaneously.[2]

References

-

Metrangolo, P., & Resnati, G. (2001).[1] Halogen Bonding: A Paradigm in Supramolecular Chemistry. Chemistry - A European Journal.[1][2] Link

-

Gilday, L. C., et al. (2015).[1] Halogen Bonding in Supramolecular Chemistry. Chemical Reviews. Link

-

Beer, P. D., et al. (2013).[1] Halogen bonding anion recognition. Chemical Communications.[1][4] Link

-

Aakeröy, C. B., et al. (2013).[1] Halogen bonding: the sigma-hole.[2][5] Crystallography Reviews. (Foundational text for sigma-hole theory used in Section 1).

-

Organic Syntheses. (General reference for DoM of Veratrole). Organic Syntheses, Coll.[1][6] Vol. 6, p.478. (Adapted for Protocol Phase A). Link

Application Notes & Protocols: Strategic Polymerization of 3,6-Diiodobenzene-1,2-diol for Advanced Material Synthesis

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the polymerization of 3,6-diiodobenzene-1,2-diol. Given the monomer's unique bifunctional nature—possessing both reactive iodine atoms and hydroxyl groups—this guide moves beyond a single, rigid protocol. Instead, it presents a strategic framework for synthesizing distinct polymer backbones through two primary, mechanistically different pathways: Carbon-Carbon (C-C) bond-forming Suzuki Polycondensation and Carbon-Oxygen (C-O) bond-forming Ullmann Condensation . We delve into the causality behind experimental choices, provide detailed, step-by-step protocols for each pathway, and offer insights into characterization and troubleshooting. This approach empowers researchers to select and optimize a synthetic route tailored to their desired material properties, be it for high-performance thermoplastics or novel conjugated materials.

Monomer Overview and Safety Imperatives

The Monomer: 3,6-Diiodobenzene-1,2-diol

3,6-diiodobenzene-1,2-diol is an aromatic compound featuring a catechol (1,2-diol) backbone substituted with two iodine atoms.[1] This structure is a versatile building block for polymer synthesis. The C-I bonds are susceptible to various cross-coupling reactions, while the adjacent hydroxyl groups can participate in etherification or oxidative coupling reactions.

Table 1: Monomer Specifications [1]

| Property | Value |

|---|---|

| IUPAC Name | 3,6-diiodobenzene-1,2-diol |

| Molecular Formula | C₆H₄I₂O₂ |

| Molecular Weight | 361.90 g/mol |

| CAS Number | 361525-84-0 |

| Appearance | Typically an off-white to light brown solid |

Mandatory Safety Protocols

Safe handling of 3,6-diiodobenzene-1,2-diol and associated reagents is paramount. A thorough risk assessment must be conducted before commencing any experimental work.

-

Handling: Always handle this chemical in a well-ventilated fume hood.[2] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile). Avoid inhalation of dust and direct contact with skin and eyes.[2]

-

Storage: Store the container tightly sealed in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Contaminated containers must be treated as hazardous waste.

Strategic Pathway Selection: A Mechanistic Crossroads

The dual functionality of 3,6-diiodobenzene-1,2-diol presents a choice between two primary polymerization strategies, each yielding a polymer with a fundamentally different backbone structure and properties. The selection depends entirely on the target application and desired material characteristics.

-

Pathway A: C-C Coupling (Suzuki Polycondensation): This route utilizes the two C-I bonds to react with a diboronic acid or ester co-monomer. This pathway is ideal for creating rigid, conjugated poly(p-phenylene) backbones, which are often explored for their thermal stability and electronic properties.[3][4]

-

Pathway B: C-O Coupling (Ullmann Condensation): This route leverages the two hydroxyl groups to form ether linkages. This pathway is chosen to synthesize poly(phenylene oxide) (PPO) derivatives, a class of high-performance engineering thermoplastics known for their high glass transition temperatures, dimensional stability, and low moisture absorption.[5][6][7]

Figure 1: Decision workflow for polymer synthesis.

Pathway A Protocol: Suzuki Polycondensation for Poly(p-phenylene) Derivatives

Principle and Causality

The Suzuki polycondensation is a robust palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[3] For polymerization, we use bifunctional monomers. Here, 3,6-diiodobenzene-1,2-diol serves as the dihalide component. A crucial choice is the co-monomer, typically an aryl-diboronic acid or its ester equivalent (e.g., pinacol ester), which is necessary to achieve chain extension. The palladium catalyst, typically in its Pd(0) oxidation state, facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination to form the new C-C bond.[4] An inert atmosphere is mandatory as oxygen can oxidize and deactivate the Pd(0) catalyst.

Experimental Protocol

Figure 2: Workflow for Suzuki Polycondensation.

Table 2: Reagents and Materials for Suzuki Polycondensation

| Reagent/Material | Purpose | Typical Grade/Purity |

|---|---|---|

| 3,6-Diiodobenzene-1,2-diol | Monomer 1 | >98% |

| 1,4-Phenylenediboronic acid | Monomer 2 (Co-monomer) | >98% |

| Tetrakis(triphenylphosphine)palladium(0) | Catalyst | >99% |

| Potassium Carbonate (K₂CO₃) | Base | Anhydrous, >99% |

| Toluene | Solvent | Anhydrous |

| Deionized Water | Co-solvent | 18 MΩ·cm |

| Methanol | Non-solvent for precipitation | ACS Grade |

| Argon or Nitrogen Gas | Inert Atmosphere | High Purity (99.998%) |

| Schlenk Flask & Condenser | Reaction Vessel | Oven-dried |

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Assemble a two-neck Schlenk flask with a reflux condenser and a gas inlet. Thoroughly dry all glassware in an oven (120°C) overnight and cool under a stream of argon or nitrogen. Maintain a positive pressure of inert gas throughout the reaction.

-

Reagent Addition: To the flask, add 3,6-diiodobenzene-1,2-diol (1.00 eq), 1,4-phenylenediboronic acid (1.00 eq, precise stoichiometry is critical for high molecular weight), and potassium carbonate (4.00 eq).

-

Solvent Addition and Degassing: Add a mixture of anhydrous toluene and deionized water (e.g., 4:1 v/v) to achieve a monomer concentration of approximately 0.1 M. Degas the solution thoroughly by bubbling argon through it for 30 minutes or by three freeze-pump-thaw cycles.

-

Catalyst Introduction: Under a positive flow of argon, add the tetrakis(triphenylphosphine)palladium(0) catalyst (typically 1-3 mol% relative to the limiting monomer).

-

Polymerization: Heat the reaction mixture to reflux (approximately 90-100°C) with vigorous stirring. Monitor the reaction progress by periodically taking small aliquots and analyzing them via Gel Permeation Chromatography (GPC) to track molecular weight growth. A typical reaction time is 24-48 hours.

-

Polymer Isolation: After cooling to room temperature, pour the viscous reaction mixture slowly into a large volume of stirred methanol (a non-solvent) to precipitate the polymer.

-

Purification: Filter the precipitated solid. To remove residual catalyst and salts, wash the polymer extensively with water and then methanol. Further purification can be achieved by redissolving the polymer in a suitable solvent (e.g., THF, Chloroform) and re-precipitating.

-

Drying: Dry the final polymer product in a vacuum oven at 40-60°C until a constant weight is achieved.

Pathway B Protocol: Ullmann Condensation for Poly(phenylene oxide) Derivatives

Principle and Causality

The Ullmann condensation is a classical method for forming diaryl ethers, involving the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base.[7][8] In this self-condensation polymerization, the 3,6-diiodobenzene-1,2-diol monomer acts as both the aryl halide and the phenol source. The base (e.g., potassium carbonate) is essential to deprotonate the hydroxyl groups, forming a more nucleophilic phenoxide. The copper(I) catalyst is believed to coordinate with both the phenoxide and the aryl iodide, facilitating the nucleophilic aromatic substitution to form the C-O ether linkage. A high-boiling point polar aprotic solvent like DMF or Pyridine is often required to ensure solubility and provide the necessary thermal energy for the reaction to proceed.[7]

Experimental Protocol

Sources

- 1. 3,6-Diiodobenzene-1,2-diol | C6H4I2O2 | CID 58449843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2-Benzenediol, 3,6-diiodo- - Safety Data Sheet [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Poly(p-phenylene oxide) - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. iris.unito.it [iris.unito.it]

Application Notes & Protocols: Leveraging 3,6-Diiodobenzene-1,2-diol as a Versatile Ortho-Functionalized Building Block

Introduction

In the landscape of modern synthetic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 3,6-Diiodobenzene-1,2-diol, a catechol derivative symmetrically substituted with two iodine atoms, represents a highly valuable and versatile building block for researchers in medicinal chemistry and materials science. Its utility stems from the orthogonal reactivity of its two key functional groups: the vicinal diols (catechol) and the carbon-iodine bonds. The iodine atoms serve as excellent leaving groups for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. Simultaneously, the catechol moiety can act as a ligand for metal centers, a precursor for heterocyclic ring systems, or a redox-active component.

This guide provides an in-depth exploration of the experimental protocols for utilizing 3,6-diiodobenzene-1,2-diol, with a focus on practical applications, the rationale behind procedural choices, and methods for product validation.

Physicochemical and Structural Properties

A thorough understanding of a building block's fundamental properties is the starting point for any successful synthetic campaign. The key characteristics of 3,6-diiodobenzene-1,2-diol are summarized below.

| Property | Value | Source |

| IUPAC Name | 3,6-diiodobenzene-1,2-diol | [1] |

| Molecular Formula | C₆H₄I₂O₂ | [1] |

| Molecular Weight | 361.90 g/mol | [1] |

| CAS Number | 361525-84-0 | [1] |

| Appearance | Typically a solid | - |

| SMILES | C1=CC(=C(C(=C1I)O)O)I | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of 3,6-diiodobenzene-1,2-diol is realized in its application as a substrate in palladium-catalyzed cross-coupling reactions. The carbon-iodine bonds are highly reactive towards oxidative addition to a Pd(0) center, initiating catalytic cycles like the Suzuki-Miyaura or Sonogashira couplings.[2][3] This allows for the sequential and controlled formation of new carbon-carbon bonds at the 3- and 6-positions of the benzene ring.

Protocol 1: Double Suzuki-Miyaura Cross-Coupling for the Synthesis of Substituted Biphenyls

The Suzuki-Miyaura reaction is one of the most robust and widely used methods for constructing C(sp²)-C(sp²) bonds.[3] This protocol details the synthesis of a 3,6-diaryl-1,2-benzenediol derivative, a scaffold present in various biologically active molecules and functional materials.

Causality and Experimental Rationale:

-

Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and reduced reaction yields. Therefore, degassing the solvent and maintaining an inert nitrogen or argon atmosphere is critical.

-

Choice of Base: The base plays a crucial role in the transmetalation step of the catalytic cycle, where the organic group is transferred from the boronic acid to the palladium center.[4] An aqueous solution of a carbonate base like K₂CO₃ or Cs₂CO₃ is effective and commonly used.

-

Solvent System: A biphasic solvent system, such as 1,4-dioxane and water, is often employed. This facilitates the dissolution of both the organic-soluble aryl halide and catalyst, as well as the water-soluble inorganic base.

-

Diol Protection (Optional but Recommended): The free hydroxyl groups of the catechol can sometimes interfere with the catalytic cycle or subsequent reactions. Protection, for instance as methyl ethers or a cyclic acetal, can prevent these side reactions. For simplicity, this protocol proceeds with the unprotected diol, but researchers should consider protection for more complex syntheses.

Detailed Step-by-Step Methodology:

-

Reaction Setup: To a 50 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 3,6-diiodobenzene-1,2-diol (1.0 mmol, 361.9 mg).

-

Reagent Addition: Add the desired arylboronic acid (2.2 mmol, 2.2 equivalents). Follow this with the addition of potassium carbonate (K₂CO₃) (3.0 mmol, 414.6 mg).

-

Catalyst Addition: In a separate vial, weigh out the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%, 57.8 mg). Add the catalyst to the reaction flask.

-

Solvent Addition and Degassing: Add 1,4-dioxane (15 mL) and water (5 mL) to the flask. Bubble nitrogen gas through the stirred solution for 15-20 minutes to ensure the removal of dissolved oxygen.

-

Reaction Execution: Heat the reaction mixture to 90-100 °C under a positive pressure of nitrogen.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

-

Work-up: After the reaction is complete (as judged by the consumption of the starting material), cool the mixture to room temperature. Add 20 mL of ethyl acetate and 20 mL of water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 3,6-diaryl-1,2-benzenediol product.

Experimental Workflow Diagram:

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Product Characterization and Validation

Validating the structure and purity of the final product is a non-negotiable step. The following table provides hypothetical data for a successful synthesis of 3,6-diphenylbenzene-1,2-diol.

| Analysis Technique | Expected Result |

| ¹H NMR (400 MHz, CDCl₃) | δ ~7.6-7.3 (m, 10H, Ar-H from phenyl rings), δ ~7.0 (s, 2H, Ar-H on catechol), δ ~5.5 (s, 2H, -OH). Note: OH peak may be broad and can shift. |

| ¹³C NMR (101 MHz, CDCl₃) | Peaks in the aromatic region (~110-150 ppm). Expect ~8 distinct signals due to symmetry. |

| Mass Spec (ESI-) | [M-H]⁻ calculated for C₁₈H₁₄O₂: 261.09; Found: 261.1. |

| Purity (HPLC) | >95% purity. |

Alternative Protocol: Sonogashira Coupling for Arylalkyne Synthesis

The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds between aryl halides and terminal alkynes.[5] This reaction expands the utility of 3,6-diiodobenzene-1,2-diol for creating rigid, linear structures common in materials science and as precursors for complex heterocyclic systems.

Key Mechanistic Differences:

The Sonogashira reaction follows a similar palladium-based catalytic cycle but crucially involves a copper(I) co-catalyst.[2] The copper acetylide, formed in situ, undergoes transmetalation with the palladium complex. The reaction is typically run with an amine base, such as triethylamine or diisopropylamine, which also serves as a solvent.

General Reaction Scheme:

This protocol is highly effective for introducing alkyne functionalities, which can then be used in subsequent transformations like click chemistry, cyclization reactions, or further cross-couplings.[6]

Logical Pathway: The Catalytic Cycle

Understanding the underlying mechanism is key to troubleshooting and optimizing reactions. The diagram below illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Safety and Handling

As with all laboratory procedures, adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

-

Ventilation: Handle 3,6-diiodobenzene-1,2-diol and all reagents, particularly volatile organic solvents and catalysts, inside a certified chemical fume hood.

-

Material Hazards: Organoiodine compounds can be irritants.[7][8][9] Palladium catalysts can be toxic and should be handled with care. Consult the Safety Data Sheet (SDS) for all chemicals before use.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Applications in Drug Discovery and Materials Science

The derivatives synthesized from 3,6-diiodobenzene-1,2-diol are valuable in several advanced research areas:

-

Drug Discovery: The catechol substructure is a known pharmacophore that can chelate metal ions in metalloenzymes or participate in hydrogen bonding within receptor binding pockets.[10] Using this building block allows for the rapid generation of a library of substituted catechols for screening against various biological targets. For instance, related di-substituted scaffolds have been explored for their potential as anticancer agents.[11]

-

Functional Materials: The ability to introduce extended π-conjugated systems via Sonogashira or Suzuki couplings makes this building block suitable for creating novel organic semiconductors, fluorescent sensors, and ligands for metal-organic frameworks (MOFs).[12] The rigid and well-defined geometry of the products is highly desirable for these applications.

This guide provides a foundational protocol for the use of 3,6-diiodobenzene-1,2-diol. Researchers are encouraged to adapt and optimize these conditions based on the specific reactivity of their chosen coupling partners and the desired final product.

References

- SK CHEMICALS CO., LTD. (2009). Method for the synthesis of iodobenzene.

- ResearchGate. (n.d.). Synthesis of 3,7-diiodo-2,6-di(thiophen-2-yl)

- National Council of Educational Research and Training (NCERT). (n.d.). Organic chemistry – sOme Basic PrinciPles and Techniques.

- Galderma Research & Development. (2016). Method for the synthesis of 4-(heterocycloalkyl)-benzene-1,3,-diol compounds.

- National Institutes of Health (NIH). (n.d.).

- PubChem. (n.d.). 3,6-Diiodobenzene-1,2-diol.

- ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic...

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- ChemicalBook. (n.d.). 1,2-Diiodobenzene synthesis.

- MDPI. (n.d.).

- Chemistry LibreTexts. (2024). Sonogashira Coupling.

- Organic Chemistry Portal. (n.d.). 1,2-Diol synthesis by additions.

- ResearchGate. (n.d.). (n = 1, 2) and [Mo(3,6‐dichloro‐1,2‐benzenedithiolate)

- Wikipedia. (n.d.). Sonogashira coupling.

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- Chemos GmbH&Co.KG. (n.d.).

- Wikipedia. (n.d.). Suzuki reaction.

- Royal Society of Chemistry. (2020). Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions.

- Chemdiv. (n.d.). Compound 3,6-bis[(morpholin-4-yl)methyl]benzene-1,2-diol.

- Sigma-Aldrich. (n.d.). 1,2-Diiodobenzene 98 615-42-9.

- Fisher Scientific. (n.d.).

- ChemScene. (n.d.). 123433-20-5 | 3,6-Dibromobenzene-1,2-diol.

- ResearchGate. (n.d.). Recent Advances in Sonogashira Reactions.

- National Institutes of Health (NIH). (n.d.). Pipeline Impact of Radiolabeled Compounds in Drug Discovery and Development. PMC.

- Sigma-Aldrich. (n.d.).

- Organic Chemistry Portal. (n.d.). 1,2-Diol synthesis by C-C coupling.

- YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.

- NIST. (n.d.). 1,2-Benzenediol. WebBook.

- PubChem. (n.d.). 3,6-Dibromobenzene-1,2-diol.

- PubMed. (2009).

- TCI Chemicals. (n.d.).

- ResearchGate. (n.d.).

- National Institutes of Health (NIH). (n.d.). A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets. PMC.

- PubChem. (n.d.). Benzene-1,2-diol;benzene-1,3,5-triol.

- SciSpace. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling.

Sources

- 1. 3,6-Diiodobenzene-1,2-diol | C6H4I2O2 | CID 58449843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. Yoneda Labs [yonedalabs.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. chemos.de [chemos.de]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for the Strategic Protection of 3,6-Diiodobenzene-1,2-diol

Introduction: Navigating the Synthetic Challenges of a Versatile Building Block

3,6-Diiodobenzene-1,2-diol, a highly functionalized aromatic compound, represents a powerful building block in medicinal chemistry and materials science. Its structure is characterized by two key reactive centers: a nucleophilic and easily oxidized catechol (1,2-diol) system and two electrophilic carbon-iodine bonds poised for a variety of cross-coupling reactions. This duality, while offering immense synthetic potential, presents a significant challenge. The reactivity of the catechol moiety is often incompatible with the conditions required to functionalize the aryl iodide positions, and vice versa.

Unchecked, the free hydroxyl groups can interfere with organometallic reagents, lead to undesired side reactions, and promote decomposition.[1] Therefore, a robust and strategic application of protecting groups is not merely an optional step but a prerequisite for the successful synthetic manipulation of this substrate. This guide provides a detailed exploration of protecting group strategies, emphasizing the causal logic behind experimental choices to empower researchers in drug development and synthetic chemistry to unlock the full potential of 3,6-diiodobenzene-1,2-diol.

A Tale of Two Functional Groups: Understanding the Reactivity Landscape

A successful protection strategy begins with a thorough understanding of the substrate's intrinsic chemical properties.

-

The Catechol Moiety: The vicinal hydroxyl groups of the catechol ring are acidic and readily deprotonated. More importantly, they are highly susceptible to oxidation, especially under basic conditions or in the presence of transition metals, which can lead to the formation of highly colored and often intractable quinone species. This oxidative instability is a primary driver for protection.

-

The Aryl Iodide Bonds: The carbon-iodine bonds are the workhorses for constructive synthetic chemistry. Aryl iodides are excellent substrates for a wide array of palladium-, copper-, and nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) and for the formation of organometallic reagents via metal-halogen exchange.[2][3][4] These transformations, however, often require bases, elevated temperatures, and organometallic intermediates that would be quenched or complicated by the presence of acidic protons from the unprotected diol.

The core challenge is to temporarily mask the catechol's reactivity while leaving the aryl iodide bonds accessible for modification. This necessitates the use of an orthogonal protecting group strategy , where one functional group can be selectively shielded and later revealed without affecting the other.[5][6][7][8]

Caption: Inherent reactivity conflict in 3,6-diiodobenzene-1,2-diol.

Protecting the Catechol: A Survey of Effective Strategies

The most logical and field-proven approach is to protect the diol moiety first. The ideal protecting group for this purpose should be:

-

Installed in high yield under mild conditions.

-

Robust enough to withstand the conditions of C-I bond functionalization (e.g., basic media, transition metal catalysts, organometallic reagents).

-

Removed selectively in high yield under conditions that will not damage the newly installed functionalities.

Given that the two hydroxyl groups are vicinal, cyclic protecting groups are particularly efficient, as they protect both groups in a single step.[9]

Acetal and Ketal Protecting Groups: The Workhorse Strategy

Cyclic acetals and ketals are among the most reliable choices for protecting catechols. They are readily formed by the acid-catalyzed reaction of the diol with an aldehyde or ketone.[6][9]

-

Acetonide (Isopropylidene Ketal): Formed from acetone, this is often the first choice due to its ease of installation, general stability, and the benign nature of the reagents.

-

Benzylidene Acetal: Formed from benzaldehyde, this group can offer different stability and spectroscopic properties compared to the acetonide.[6]

These groups are exceptionally stable to a wide range of non-acidic conditions, including basic, reductive, oxidative, and organometallic reactions, making them highly compatible with subsequent cross-coupling chemistry.[10]

Caption: Workflow for the protection of the catechol as an acetonide.

Other Cyclic Protecting Groups

For specific applications requiring different stability profiles, other cyclic protecting groups can be considered.

-

Benzo[b][10][11]dioxepans: A novel strategy involves the base-mediated cyclization with 1,3-dibromopropane.[12] This group is noted for its stability to various harsh reaction conditions and can be cleaved with Lewis acids like aluminum chloride.[12][13]

Comparative Analysis of Catechol Protecting Groups

| Protecting Group | Protection Reagents & Conditions | Stability Profile | Deprotection Conditions | Causality & Insights |

| Acetonide | Acetone or 2,2-dimethoxypropane, cat. acid (p-TsOH, H₂SO₄) | Stable to bases, organometallics, most oxidizing/reducing agents. | Mild aqueous acid (e.g., HCl, TFA, AcOH).[7] | Primary Choice: Excellent stability for most cross-coupling reactions. Simple to install and remove. |

| Benzylidene Acetal | Benzaldehyde, cat. acid. | Similar to acetonide, generally robust. | Acidic hydrolysis; Hydrogenolysis (Pd/C, H₂). | The hydrogenolysis removal pathway offers an alternative deprotection strategy.[14] |

| Benzo[b][10][11]dioxepan | 1,3-dibromopropane, Base (e.g., K₂CO₃).[12] | Very robust, stable to harsh conditions. | Lewis acids (e.g., AlCl₃).[12][13] | Useful when extreme stability is required. Cleavage is harsher than for acetals. |

| Silyl Ethers (e.g., di-TBDMS) | TBDMS-Cl, Imidazole, DMF. | Labile to acid and fluoride ions. | TBAF, HF•Pyridine, mild acid.[15][16] | Caution Advised: Generally incompatible with Suzuki couplings that may use fluoride additives. |

Experimental Protocols: A Practical Guide

The following protocols are designed to be self-validating and are based on established, reliable methodologies.

Protocol 1: Acetonide Protection of 3,6-Diiodobenzene-1,2-diol

Objective: To protect the catechol moiety as an isopropylidene ketal, rendering it inert for subsequent cross-coupling reactions.

Materials:

-

3,6-Diiodobenzene-1,2-diol

-

2,2-Dimethoxypropane (DMP) or Acetone

-

Anhydrous Toluene or Dichloromethane (DCM)

-

p-Toluenesulfonic acid monohydrate (p-TsOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of 3,6-diiodobenzene-1,2-diol (1.0 eq) in anhydrous toluene (or DCM), add 2,2-dimethoxypropane (2.0-3.0 eq). Note: DMP is often preferred over acetone as it drives the reaction by producing methanol and acetone, which can be removed.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The resulting crude product, 4,7-diiodo-2,2-dimethylbenzo[d][10][17]dioxole, can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.

Protocol 2: Suzuki Cross-Coupling of the Protected Diol

Objective: To demonstrate the functionalization of one or both C-I bonds while the catechol is protected.

Materials:

-

Acetonide-protected 4,7-diiodo-2,2-dimethylbenzo[d][10][17]dioxole (1.0 eq)

-

Arylboronic acid (1.1 eq for mono-coupling, 2.2 eq for di-coupling)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., anhydrous K₂CO₃ or Na₂CO₃, 3.0 eq)

-

Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

-

Inert atmosphere apparatus (Nitrogen or Argon)

Procedure:

-

To a flame-dried flask under an inert atmosphere, add the protected diiodide, the arylboronic acid, the palladium catalyst, and the base.

-

Degas the solvent system by bubbling with an inert gas for 15-20 minutes, then add it to the flask via cannula.

-

Heat the reaction mixture to 80-100 °C and monitor by TLC/LC-MS. Reaction times can vary from 4 to 24 hours.

-

Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the layers, and extract the aqueous phase with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography to isolate the coupled product.

Protocol 3: Deprotection of the Acetonide Group

Objective: To regenerate the free catechol after successful modification of the aryl iodide positions.

Materials:

-

Protected, coupled product

-

Solvent (e.g., Tetrahydrofuran (THF), Methanol, or Acetone)

-

Aqueous acid (e.g., 2M HCl, or Trifluoroacetic acid (TFA))

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

-

Dissolve the acetonide-protected compound in a suitable solvent like THF or methanol.

-

Add the aqueous acid solution dropwise.

-

Stir at room temperature and monitor the reaction by TLC/LC-MS. Deprotection is typically rapid (30 minutes to 2 hours).

-

Once complete, carefully neutralize the mixture with saturated aqueous NaHCO₃.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final deprotected product.

Integrated Synthetic Workflow

The strategic sequence of protection, functionalization, and deprotection is paramount. The following workflow diagram illustrates the most effective pathway for elaborating the 3,6-diiodobenzene-1,2-diol scaffold.

Caption: A logical workflow for the synthesis of complex molecules.

Conclusion and Outlook

The effective use of 3,6-diiodobenzene-1,2-diol in complex synthesis hinges on a deliberate and well-reasoned protecting group strategy. By temporarily masking the reactive catechol as a robust cyclic acetal, such as an acetonide, researchers can unlock the full synthetic utility of the two aryl iodide positions for a vast range of transformations. The protocols and strategies outlined in this guide provide a field-tested framework for navigating the synthetic challenges posed by this versatile molecule. This approach, grounded in the principles of orthogonality and chemical causality, enables the streamlined development of novel pharmaceuticals and advanced materials.

References

- ResearchGate. (n.d.). Various protection groups used in the synthesis of COFs. Catechol... [Scientific Diagram].

- Ji, Y.-F., et al. (2013). An Efficient Strategy for Protecting Dihydroxyl Groups of Catechols. Synlett, 24(06), 741-743.

-

Miyanaga, A., & Katsuyama, Y. (2026). Protecting Group Strategies in Natural Product Biosynthesis. Journal of Natural Products. Published online January 5, 2026. Available from: [Link]

- Google Patents. (n.d.). EP3521279A1 - Methods for protecting and deprotecting a diol group.

- University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.

-

Albericio, F., & Isidro-Llobet, A. (2009). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Methods in Molecular Biology, 554, 1-17. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

-

Ciriminna, R., & Pagliaro, M. (2010). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 110(4), 2445-2482. Available from: [Link]

-

Kaliappan, K. P. (n.d.). Protecting Groups. IIT Bombay. Retrieved from [Link]

- Evans, D. A. (n.d.). Protective Groups. Harvard University.

-

Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

-

Organic Chemistry Portal. (2013, November 11). Functional Group Protection. Retrieved from [Link]

-

ResearchGate. (n.d.). Protection for Phenols and Catechols. Retrieved from [Link]

-

Chem-Station. (2014, April 30). Protection of 1,2-/1,3-Diols. Retrieved from [Link]

-

Reddit. (2024, January 11). Spontaneous aryl iodide deiodination upon heating. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 10.7: Organometallic Coupling Reactions. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Main Group Organometallic Compounds. Retrieved from [Link]

-

Roces, C. B., et al. (2019). Generation of arylzinc reagents through an iodine–zinc exchange reaction promoted by a non-metallic organic superbase. New Journal of Chemistry, 43(35), 14035-14040. Available from: [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Chemical Reactivity [www2.chemistry.msu.edu]

- 4. Generation of arylzinc reagents through an iodine–zinc exchange reaction promoted by a non-metallic organic superbase - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 6. Protective Groups [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 9. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]

- 10. researchgate.net [researchgate.net]

- 11. EP3521279A1 - Methods for protecting and deprotecting a diol group - Google Patents [patents.google.com]

- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 13. Functional Group Protection [organic-chemistry.org]

- 14. chem.iitb.ac.in [chem.iitb.ac.in]

- 15. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 16. Protecting group - Wikipedia [en.wikipedia.org]

- 17. Protecting Group Strategies in Natural Product Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Scale-Up Synthesis of 3,6-Diiodobenzene-1,2-diol

Executive Summary

3,6-Diiodobenzene-1,2-diol is a critical pharmacophore and ligand precursor, particularly valued in the synthesis of catecholate-based Metal-Organic Frameworks (MOFs) and as a building block for bioactive natural product analogues.

The Challenge:

Direct iodination of catechol is thermodynamically driven to the 4,5-position (sterically less hindered) or results in uncontrolled poly-iodination (3,4,5,6-tetraiodocatechol) due to the high activation of the phenol ring. Furthermore, catechol substrates are prone to oxidation into o-quinones under the oxidative conditions required for direct iodination (

The Solution: This protocol details the Directed Ortho Metalation (DoM) strategy. By utilizing 1,2-dimethoxybenzene (veratrole) as the starting material, we leverage the coordination ability of the methoxy groups to direct lithiation exclusively to the 3 and 6 positions. Subsequent iodination and demethylation yield the target with >98% regioselectivity. This route avoids quinone formation and guarantees the correct isomeric purity required for GMP applications.

Strategic Process Analysis

Reaction Pathway & Mechanism

The synthesis is a two-stage process designed to decouple regiocontrol from electronic activation.

-

Stage 1: Dilithiation & Iodination: Veratrole is treated with n-butyllithium (n-BuLi) and TMEDA. The oxygen atoms of the methoxy groups coordinate lithium, directing the base to deprotonate the ortho (3,6) protons.[1] This kinetic control overrides the thermodynamic preference for the 4,5-positions.

-

Stage 2: Demethylation: The methyl groups are removed using Boron Tribromide (

). Unlike acidic hydrolysis (HI),

Visualizing the Pathway

The following diagram illustrates the chemical transformation and the critical intermediate species.

Figure 1: Synthetic pathway utilizing Directed Ortho Metalation (DoM) to ensure 3,6-regioselectivity.

Detailed Experimental Protocols

Stage 1: Synthesis of 3,6-Diiodoveratrole

Scale: 100 g Input (Veratrole) | Expected Yield: ~65-75%

Reagents & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol | Role |

| Veratrole | 138.16 | 1.0 | 100.0 g | Substrate |

| n-BuLi (2.5M) | 64.06 | 2.5 | ~725 mL | Lithiating Agent |

| TMEDA | 116.21 | 2.5 | 210.0 g | Ligand / Stabilizer |

| Iodine ( | 253.81 | 2.6 | 478.0 g | Electrophile |

| Hexane (Dry) | - | Solvent | 1.5 L | Solvent |

Protocol

-

Inert Setup: Flame-dry a 5L 3-neck round-bottom flask equipped with a mechanical stirrer, N2 inlet, and pressure-equalizing addition funnel.

-

Solvation: Charge Veratrole (100 g), TMEDA (210 g), and anhydrous Hexane (1.0 L).

-

Lithiation (The Critical Step):

-

Cool the mixture to 0°C .

-

Add n-BuLi (2.5M in hexanes) dropwise over 2 hours.

-

Observation: A cream-colored precipitate (the dilithio species) will form.

-

CRITICAL: Once addition is complete, heat the slurry to reflux for 1 hour to drive the second lithiation.

-

Cool the slurry back to -78°C (Dry ice/Acetone bath).

-

-

Iodination:

-

Dissolve Iodine (

, 478 g) in anhydrous THF (500 mL). -

Add the Iodine solution dropwise to the frozen lithio-slurry over 3 hours. Maintain internal temp < -60°C.

-

Note: The reaction is extremely exothermic.

-

-

Work-up:

-

Allow to warm to Room Temperature (RT) overnight.

-

Quench with saturated aqueous Sodium Thiosulfate (

) to remove excess iodine (color change: purple -

Extract with Ethyl Acetate (

mL). Wash organics with Brine, dry over

-

-

Purification: Recrystallize from Ethanol/Water to yield 3,6-diiodoveratrole as white/pale-yellow needles.

Stage 2: Demethylation to 3,6-Diiodocatechol

Safety Alert:

Reagents & Stoichiometry

| Reagent | MW | Equiv. | Role |

| 3,6-Diiodoveratrole | 390.0 | 1.0 | Limiting Reagent |

| 250.5 | 3.0 | Demethylating Agent | |

| Dichloromethane (DCM) | - | Solvent | Anhydrous |

Protocol

-

Setup: Use a reactor vented through a NaOH scrubber trap.

-

Addition: Dissolve 3,6-diiodoveratrole in anhydrous DCM (5 vol). Cool to -78°C .[2][3][4]

-

Reaction: Add

solution dropwise. The low temperature prevents deiodination. -

Warming: Allow the mixture to warm to RT and stir for 12 hours. A borate complex precipitate may form.

-

Reverse Quench (Safety Critical):

-

Isolation:

-

Separate the organic (DCM) layer.

-

Extract the aqueous layer with DCM (

). -

Crucial Wash: Wash combined organics with 10% Sodium Bisulfite (to prevent oxidation to quinone).

-

Dry (

) and concentrate in vacuo at <40°C.

-

Analytical Validation & Purification

Purification Strategy

The crude 3,6-diiodocatechol is often slightly pink due to trace oxidation.

-

Method: Recrystallization from Chloroform/Hexane .

-

Handling: Perform all final handling under low light or yellow light to prevent photo-oxidation.

Quality Control (QC) Parameters

| Test | Acceptance Criteria | Method |

| Appearance | White to off-white needles | Visual |

| DMSO- | ||

| Distinct signals for C-I (approx 85 ppm) and C-OH | DMSO- | |

| Purity (HPLC) | > 98.0% Area | C18, MeCN/Water |

| Regio-Isomer | < 0.5% (4,5-diiodo isomer) | GC-MS or NMR |

Process Safety & Troubleshooting

Workflow Visualization

The following diagram outlines the critical decision points and safety barriers.

Figure 2: Process flow highlighting safety critical steps (Red) and decision gates.

Troubleshooting Guide

-

Problem: Low Yield in Stage 1.

-

Cause: Incomplete lithiation or moisture ingress.

-

Fix: Ensure TMEDA is dry (distill over

). Ensure the reflux step (1 hr) is performed to drive the second lithiation; the second proton is less acidic.

-

-

Problem: Product is Purple/Black.

-

Cause: Oxidation to quinone or residual iodine.

-

Fix: Wash with sodium thiosulfate. Recrystallize in the presence of a pinch of ascorbic acid (antioxidant) if necessary. Store under Argon.[10]

-

-

Problem: Incomplete Demethylation.

-

Cause:

consumed by moisture or insufficient equivalents. -

Fix: Use 3.0 to 4.0 equivalents of

.[2] The boron coordinates to the oxygens; 1 eq is lost to coordination, 2 eq are needed for cleavage.

-

References

-

Directed Ortho Metalation Review: Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879–933. Link

- Specific Synthesis of 3,6-Diiodoveratrole: Bridges, A. J., et al. (1993). "Fluorine as an Ortho-Directing Group in Aromatic Lithiation." Journal of Organic Chemistry. (Adapted protocol for 1,2-dimethoxybenzene).

-

Demethylation Protocol: McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). "Demethylation of Aryl Methyl Ethers by Boron Tribromide." Tetrahedron, 24(5), 2289-2292. Link

- MOF Ligand Synthesis: Dincă, M., et al. (2011). "High-Conductivity in a Sheet-Like MOF." Journal of the American Chemical Society.

-

Safety Data: "n-Butyllithium Handling Guide." FMC Lithium Division (now Livent). Link

Sources

- 1. US20160185749A1 - Method for the synthesis of 4-(heterocycloalkyl)-benzene-1,3,-diol compounds - Google Patents [patents.google.com]

- 2. n-Butyllithium - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

Troubleshooting & Optimization

Technical Support: Purification Protocols for 3,6-Diiodobenzene-1,2-diol

Case ID: PUR-36DI-CAT Status: Open Priority: High (Oxidation Sensitive) Applicable Compounds: 3,6-diiodocatechol (CAS: 361525-84-0), Iodinated diphenols.

Executive Summary

Purifying 3,6-diiodobenzene-1,2-diol (3,6-diiodocatechol) presents a dual challenge: regio-isomer separation (removing 3-iodo, 4-iodo, and 4,5-diiodo species) and oxidative instability . Catechols are electron-rich and prone to oxidation into o-quinones, a process accelerated by basic conditions and light.

This guide prioritizes oxidative suppression and solubility-based differentiation . While direct recrystallization is possible, the Acetylation-Hydrolysis Strategy (Method B) is the "Gold Standard" for achieving >98% purity when direct methods fail.

Module 1: Chemical Stability & Handling (The "Black Goo" Prevention)

Before attempting purification, you must stabilize the crude matrix. If your reaction mixture turns black/tarry, it is due to quinone formation.

The Three Laws of Catechol Handling

-

Acid is your Friend: Never expose the free catechol to pH > 8.0 without strict anaerobic conditions. The pKa of 3,6-diiodocatechol is predicted to be ~7.2, making it significantly more acidic than catechol (pKa ~9.3) and prone to deprotonation-triggered oxidation.

-

Reducing Agents are Mandatory: All aqueous washes must contain Sodium Dithionite (

) or Sodium Bisulfite ( -

Light Exclusion: Iodinated aromatics are photolabile. Wrap columns and flasks in aluminum foil.

Module 2: Diagnostic & Decision Matrix

Analyze your crude material to select the correct workflow.

| Observation | Probable Cause | Recommended Protocol |

| Dark Brown/Black Oil | Oxidation to o-quinones. | Rescue Wash: Dissolve in EtOAc, wash with sat. |

| Sticky Solid / Paste | Mixture of isomers (Mono/Di-iodo) depressing MP. | Method A (Recrystallization) first.[1] If oil persists, Method B . |

| Purple Vapor/Tint | Free Iodine ( | Wash organic phase with 10% Sodium Thiosulfate ( |

| Solid with distinct spots on TLC | Successful synthesis, impure. | Method C (Flash Chromatography). |

Module 3: Purification Protocols

Method A: Direct Recrystallization (The "Quick Fix")

Best for: Crude material that is already >80% pure and solid.

Logic: The iodine atoms at the 3,6-positions significantly increase lipophilicity compared to mono-iodinated byproducts and unreacted catechol. We utilize non-polar solvents to selectively crystallize the target.

-

Solvent System: Toluene (primary) or Hexanes/Ethyl Acetate (9:1).

-

Dissolution: Dissolve crude solid in minimum boiling Toluene.

-

Decolorization: If the solution is dark, add activated charcoal, boil for 5 mins, and filter hot through Celite.

-

Crystallization: Allow to cool slowly to room temperature, then 4°C.

-

Note: 3,6-diiodocatechol typically crystallizes as needles.

-

-

Wash: Filter and wash with cold hexanes to remove soluble mono-iodo impurities.

Method B: The Acetylation Strategy (High Purity)

Best for: Complex mixtures, oils, or when >98% purity is required for biological assays.

Logic: Catechols are "sticky" on silica and unstable. Converting them to diacetates protects the phenols, lowers polarity, and creates stable solids with distinct melting points. Isomers are easily separated in this state.

Step-by-Step Workflow:

Figure 1: The Acetylation-Deprotection pathway converts the unstable catechol into a robust intermediate for easy purification.

-

Protect: Treat crude with Acetic Anhydride (

) and Pyridine. -

Workup: Pour into ice water/HCl. The diacetate precipitates or is extracted into DCM.

-

Purify: Recrystallize the 3,6-diiodocatechol diacetate from Ethanol.

-

Why: The 3,6-diacetate packs differently in the crystal lattice than the 3,4- or 4,5-isomers due to symmetry.

-

-

Deprotect: Reflux pure diacetate in Methanol with conc. HCl (3-4 hours).

-

Isolate: Evaporate MeOH. Partition residue between Water and EtOAc. Dry and concentrate.

Method C: Flash Chromatography (Small Scale)

Best for: <500mg scale where yield is less critical than speed.

-